Lower Lipophilicity (LogP) Compared to Unsubstituted Propargylamine
Methoxyethyn-1-amine demonstrates a calculated LogP of 0.21, which is approximately 25% lower than the LogP of 0.28 observed for propargylamine, its unsubstituted alkynyl-amine analog . This reduction in lipophilicity is attributable to the electron-withdrawing inductive effect of the methoxy group and its capacity for additional hydrogen bonding, as reflected in the higher polar surface area (PSA) of 35.25 Ų for Methoxyethyn-1-amine compared to 26.02 Ų for propargylamine .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.21, PSA = 35.25 Ų |
| Comparator Or Baseline | Propargylamine (CAS 2450-71-7): LogP = 0.28, PSA = 26.02 Ų |
| Quantified Difference | ΔLogP = -0.07 (-25%), ΔPSA = +9.23 Ų (+35%) |
| Conditions | Calculated properties from standard cheminformatics algorithms (ChemSrc database). |
Why This Matters
This distinct physicochemical profile suggests Methoxyethyn-1-amine will exhibit altered solubility and membrane permeability characteristics compared to propargylamine, which is a critical consideration for lead optimization in medicinal chemistry or for tuning material properties in polymer science.
